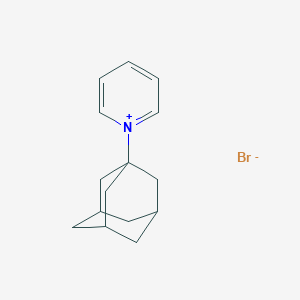

1-(1-Adamantyl)pyridinium bromide

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(1-adamantyl)pyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUSTFZAJVTMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534820 | |

| Record name | 1-(1-Adamantyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19984-57-7 | |

| Record name | 1-(1-Adamantyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Adamantyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 1 Adamantyl Pyridinium Bromide

The fundamental physical and chemical characteristics of 1-(1-Adamantyl)pyridinium bromide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19984-57-7 | scbt.comsuprabank.orgbschem.comnih.govbiosynth.com |

| Molecular Formula | C₁₅H₂₀BrN | scbt.comsuprabank.orgbschem.comnih.govbiosynth.com |

| Molecular Weight | 294.23 g/mol | bschem.comnih.govbiosynth.com |

| IUPAC Name | 1-(1-adamantyl)pyridin-1-ium bromide | suprabank.orgnih.gov |

| Melting Point | 245-248 °C | biosynth.comgoogle.com |

Synthesis of 1 1 Adamantyl Pyridinium Bromide

Traditional High-Temperature Synthesis

Early methods for synthesizing this compound required harsh reaction conditions. These methods are based on the direct reaction of a molar excess of pyridine with 1-bromoadamantane at high temperatures in a sealed ampoule. The elevated pressure generated within the sealed system is necessary because the required reaction temperatures are above the boiling point of pyridine. google.com

| Reactants | Conditions | Yield | Reference |

| 1-Bromoadamantane, Pyridine (1:5 ratio) | 230°C, 30 hours, sealed ampoule | 69% | google.com |

| 1-Bromoadamantane, Pyridine | 220°C, 16 hours, sealed ampoule | 69% | google.com |

| 1-Bromoadamantane, Pyridine (1:10 ratio) | 180°C, 8 hours, sealed ampoule, catalytic water | 85% | google.com |

Catalyzed Synthesis Under Milder Conditions

More recent research has focused on developing more technologically simple, cost-effective, and environmentally less hazardous methods. A significant advancement is the use of a catalyst, such as 3-hydroxypyridine (B118123), which allows the reaction to proceed under milder conditions (atmospheric pressure and lower temperatures). google.com The presence of an electron-rich pyridine derivative facilitates the quaternization process. researchgate.net

| Reactants | Catalyst (mol %) | Conditions | Yield | Reference |

| 1-Bromoadamantane, Pyridine (1:2 ratio) | 3-Hydroxypyridine (0.0005 mol) | 120°C, 10 hours | 76% | google.com |

| 1-Bromoadamantane, Pyridine (1:1.5 ratio) | 3-Hydroxypyridine (0.001 mol) | 90°C, 40 hours | 83% | google.com |

| 1-Bromoadamantane, Pyridine (1:2 ratio) | 3-Hydroxypyridine (0.0025 mol) | 120°C, 30 hours | 88% | google.com |

| 1-Bromoadamantane, Pyridine (1:2 ratio) | 3-Hydroxypyridine (0.005 mol) | 120°C, 40 hours | 97% | google.com |

Structural Characterization and Intermolecular Interactions

Spectroscopic Elucidation Methods

Spectroscopic analysis is indispensable for the unambiguous characterization of 1-(1-Adamantyl)pyridinium bromide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm its molecular structure and purity.

NMR spectroscopy is a powerful tool for elucidating the molecular framework of this compound by providing detailed information about the chemical environment of each proton and carbon atom. udel.edu, nih.gov

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the adamantyl cage and the pyridinium (B92312) ring. The electron-withdrawing effect of the positively charged nitrogen atom in the pyridinium ring causes the adjacent protons (α-protons) to be significantly deshielded, shifting their resonance to a lower field compared to the β- and γ-protons. pw.edu.pl, youtube.com The protons of the adamantyl group appear as a set of broad multiplets in the upfield region, typical for saturated carbocyclic systems.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.1 - 8.9 | Doublet | α-H (pyridinium) |

| ~8.6 - 8.4 | Triplet | γ-H (pyridinium) |

| ~8.1 - 7.9 | Triplet | β-H (pyridinium) |

| ~2.5 - 2.3 | Multiplet | Adamantyl protons |

| ~1.9 - 1.7 | Multiplet | Adamantyl protons |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The values presented are typical ranges.

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by showing distinct signals for each unique carbon atom. libretexts.org, researchgate.net The carbon atoms of the pyridinium ring resonate at lower fields due to the influence of the heteroatom and aromaticity. The quaternary carbon of the adamantyl group directly attached to the nitrogen atom is also significantly deshielded.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | α-C (pyridinium) |

| ~144 | γ-C (pyridinium) |

| ~128 | β-C (pyridinium) |

| ~70 | C1 (Adamantyl, quaternary) |

| ~40 | Adamantyl carbons |

| ~35 | Adamantyl carbons |

| ~29 | Adamantyl carbons |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the aromatic pyridinium ring and the aliphatic adamantyl cage. vscht.cz, wpmucdn.com The presence of C-H stretching vibrations from the aromatic ring typically appears at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the adamantane (B196018) moiety are observed just below 3000 cm⁻¹. pw.edu.pl, libretexts.org The C=C and C=N stretching vibrations of the pyridinium ring give rise to a series of bands in the 1650-1400 cm⁻¹ region. pw.edu.pl

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) |

| ~2950 - 2850 | C-H Stretch | Aliphatic (Adamantyl) |

| ~1630 - 1600 | C=C / C=N Stretch | Pyridinium Ring |

| ~1500 - 1400 | C=C / C=N Stretch | Pyridinium Ring |

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound.

In the field of quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. bhu.ac.in, wpmucdn.com The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. researchgate.net

This compound possesses several characteristics that make it a suitable candidate for use as a structural analog internal standard in LC-MS/MS methods, particularly for the quantification of other quaternary ammonium (B1175870) compounds or molecules with similar structural features. Its permanent positive charge ensures good ionization efficiency in electrospray ionization (ESI) positive mode, a common technique in LC-MS/MS. The bulky and rigid adamantyl group provides a distinct mass and can influence the chromatographic retention time, which can be tailored to be close to, but not co-eluting with, the analyte of interest.

While the structural properties of this compound make it a theoretically sound choice as an internal standard, a comprehensive search of scientific literature did not yield specific published LC-MS/MS methodologies where it has been explicitly used for the quantification of a particular analyte. The development and validation of such a method would involve optimizing chromatographic conditions to achieve appropriate retention and peak shape, as well as tuning mass spectrometer parameters for sensitive and specific detection of both the analyte and this compound as the internal standard.

Mass Spectrometry (MS) Applications

The three-dimensional arrangement of this compound in the solid state is a consequence of a delicate balance of attractive and repulsive forces between its constituent ions. Understanding this arrangement is crucial for elucidating its physicochemical properties.

Crystallographic Analysis: Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. researchgate.netcapes.gov.brresearchgate.netrsc.orgunivie.ac.at Studies on compounds analogous to this compound reveal that the pyridinium and adamantyl moieties adopt specific orientations relative to each other. For instance, in a related pyridiniminium bromide salt, the adamantyl group and the pyridiniminium ring were found to be significantly inclined with respect to a ketone bridge connecting them. researchgate.net This type of detailed structural information, including bond lengths, bond angles, and torsion angles, is essential for a comprehensive understanding of the molecule's conformation.

| Parameter | Description |

| Crystal System | The fundamental repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of atoms in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by them. |

This table would be populated with specific data from a single crystal X-ray diffraction study of this compound.

Quantification and Visualization of Intermolecular Interactions in the Solid State

The solid-state structure of this compound is stabilized by a variety of non-covalent interactions. These interactions, though individually weak, collectively dictate the crystal packing and influence the material's properties.

Hydrogen Bonding Networks (C—H···O, N—H···Br, C—H···Br)

Hydrogen bonds are among the most important non-covalent interactions. In the context of pyridinium salts, various types of hydrogen bonds can be observed. While this compound itself lacks N-H or O-H donors, analogous structures provide insight into potential interactions. For example, in a related pyridiniminium bromide salt, N—H···Br and C—H···Br hydrogen bonds were identified, linking the cations and anions into layers. researchgate.net C—H···O hydrogen bonds are also common in organic crystals where a suitable oxygen acceptor is present. researchgate.netnih.govnsf.gov In the case of this compound, C—H···Br interactions between the hydrogen atoms of the adamantyl and pyridinium groups and the bromide anion are expected to be significant. researchgate.netnsf.gov

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| N—H···Br | N-H | Br⁻ | ~3.4-3.5 |

| C—H···Br | C-H | Br⁻ | ~3.6-3.7 |

| C—H···O | C-H | O | ~3.4 |

This table provides typical distances for different types of hydrogen bonds that could be relevant in similar structures.

C—H···π and π–π Stacking Interactions

The electron-rich π-system of the pyridinium ring can participate in C—H···π and π–π stacking interactions. nih.govrsc.orgwikipedia.org C—H···π interactions involve the approach of a C-H bond towards the face of the pyridinium ring. rsc.org These are generally weak, dispersive interactions. π–π stacking interactions occur when two pyridinium rings are arranged in a parallel or near-parallel fashion, allowing for favorable orbital overlap. wikipedia.org In some crystal structures of related compounds, π–π stacking interactions have been observed with centroid-to-centroid distances around 3.56 Å. researchgate.net These interactions contribute to the formation of extended supramolecular assemblies. researchgate.netwikipedia.org

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

| Interaction Type | Percentage Contribution (Example) |

| H···H | 63.5% |

| H···Br/Br···H | 13.9% |

| C···H/H···C | 7.8% |

| O···H/H···O | 2.7% |

This table shows an example of the percentage contributions of different intermolecular contacts from a Hirshfeld surface analysis of a related compound. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of 1-(1-Adamantyl)pyridinium bromide. These calculations can provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

While specific DFT studies on this compound are not extensively reported in publicly available literature, the principles of such analyses can be inferred from studies on related compounds. For instance, DFT calculations on similar aromatic heterocyclic compounds have been used to determine optimized structural geometry, the distribution of atomic Mulliken charges, and the molecular electrostatic potential (MEP). The MEP, in particular, is crucial for identifying the electrophilic and nucleophilic sites within the molecule, which in turn governs its intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. For related imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO–LUMO gap has been calculated to be around 4.343 eV, indicating significant stability. Similar calculations for this compound would be invaluable in characterizing its electronic properties.

Table 1: Representative Computed Properties of this compound

| Property | Value | Computational Method |

| Molecular Weight | 294.23 g/mol | PubChem 2.2 |

| Exact Mass | 293.07791 Da | PubChem 2.2 |

| Topological Polar Surface Area | 3.9 Ų | Cactvs 3.4.8.18 |

| Complexity | 236 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Covalently-Bonded Unit Count | 2 | PubChem |

This table presents data available from public chemical databases and may not be the result of dedicated quantum chemical calculation studies.

Molecular Docking Analysis for Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a ligand to a protein's active site.

Currently, there is a lack of specific molecular docking studies in the published literature that focus on this compound. However, the structural features of this compound, namely the bulky, lipophilic adamantyl group and the charged pyridinium (B92312) ring, suggest that it could interact with various biological macromolecules. The adamantane (B196018) moiety is a well-known pharmacophore that can anchor a molecule within a protein's binding pocket.

A hypothetical molecular docking study would involve selecting a protein target and using a scoring function to evaluate the binding energy of different poses of this compound within the active site. The results would be presented as a dock score, with lower scores typically indicating a more favorable binding interaction. Such an analysis would be the first step in exploring the potential therapeutic applications of this compound.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies on reaction mechanisms and energetics aim to elucidate the pathways and energy changes involved in chemical reactions. These investigations often employ computational methods to map out the potential energy surface of a reaction, identifying transition states and intermediates.

A theoretical study of this reaction would likely involve calculating the activation energy for the nucleophilic attack of the pyridine (B92270) nitrogen on the tertiary carbon of the adamantyl group. Such a study could also investigate the influence of solvents and catalysts on the reaction rate and yield. Understanding the energetics of this process would be valuable for optimizing its synthesis.

Energy Framework Analysis of Crystal Lattice Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method, often based on calculations from crystal structure data, helps in understanding the stability and packing of molecules in the solid state.

Although a specific energy framework analysis for this compound has not been published, studies on related compounds provide a clear blueprint for such an investigation. For instance, in the crystal structures of other organic salts, energy framework analysis has revealed the dominant forces contributing to the crystal packing, which are often a combination of electrostatic and dispersion forces.

Atoms-in-Molecules (AIM) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful theoretical framework for analyzing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can characterize and quantify various types of interactions, including hydrogen bonds, halogen bonds, and van der Waals interactions.

While a dedicated AIM analysis of this compound is not found in the current literature, studies on other adamantane-containing molecules have successfully employed this method to characterize intra- and intermolecular interactions. For example, in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, AIM analysis was used to characterize N–H···N hydrogen bonds and other non-covalent contacts.

An AIM analysis of this compound would be particularly insightful for understanding the non-covalent interactions involving the adamantyl cage and the pyridinium ring. It could provide a quantitative description of the C–H···Br and C–H···π interactions that are likely to be present in its crystal structure. The analysis would involve calculating the electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at the BCPs to determine the strength and nature of these interactions.

Advanced Applications in Chemical and Biological Research

Biological Activity and Pharmacological Potential

The rigid, lipophilic, and three-dimensional nature of the adamantane (B196018) moiety is frequently exploited to enhance the pharmacological properties of bioactive molecules. nih.govnih.gov This bulky group can improve a drug's stability, modify its distribution in the body, and provide a precise orientation for interaction with biological targets. nih.govnih.gov

Antimicrobial Properties

Adamantane derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. mdpi.com The lipophilic character conferred by the adamantane group can enhance the ability of a compound to interact with and disrupt microbial membranes, a potential mechanism for its antimicrobial effect. mdpi.com The growing concern over microbial resistance to existing drugs has spurred research into new chemical entities, with adamantane-containing molecules emerging as a promising area of investigation. mdpi.com

Research has shown that various adamantane derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain novel hydrazide-hydrazones incorporating a 1-adamantane carbonyl moiety have shown good antibacterial potential. mdpi.com Similarly, adamantane-linked isothiourea derivatives have displayed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.com Some adamantane derivatives have also been reported to affect the biofilm formation of bacteria like Enterococcus faecalis and methicillin-resistant S. aureus (MRSA). mdpi.com

Beyond bacteria, some adamantane compounds have shown efficacy against fungi. For example, certain adamantane-containing thiosemicarbazones and thiazole (B1198619) derivatives have demonstrated good activity against the pathogenic yeast Candida albicans. nih.govnih.gov The diamine derivative SQ109, which contains an adamantane moiety, has been noted for its activity against Candida glabrata. mdpi.com

The antimicrobial activity of pyridinium (B92312) salts, a class to which 1-(1-Adamantyl)pyridinium bromide belongs, is also well-documented. Their cationic polar head is believed to be crucial for their ability to adsorb to and disrupt the negatively charged surfaces of bacterial cells. mdpi.com

Table 1: Examples of Antimicrobial Activity of Adamantane Derivatives

| Compound Type | Target Microorganism(s) | Observed Activity | Reference(s) |

| Adamantane-linked Isothioureas | S. aureus, B. subtilis (Gram-positive) | Significant antibacterial activity | mdpi.com |

| Adamantane Hydrazide-Hydrazones | Gram-positive and Gram-negative bacteria, Candida albicans | Good antibacterial and antifungal potential | mdpi.com |

| Adamantane-containing Thiazoles | Candida albicans | Potent antifungal activity | nih.gov |

| N'-(adamantan-1-yl)piperidine-1-carbothioimidates | Gram-positive and Gram-negative bacteria | Marked broad-spectrum antibacterial activity | nih.gov |

| Spiro[pyrrolidine-2,2'-adamantane]s | Influenza A virus | Potent antiviral activity | acs.org |

Antiviral Activities of Adamantane Derivatives

The journey of adamantane in medicinal chemistry began with the discovery of the antiviral properties of amantadine (B194251) in the 1960s. nih.govnih.gov This discovery established adamantane derivatives as a critical class of antiviral agents. researchgate.netnih.gov Several adamantane-based drugs, including amantadine and rimantadine, have been used for the treatment and prevention of Influenza A virus infections. researchgate.netpublish.csiro.au

The primary mechanism of action for these aminoadamantanes against Influenza A is the inhibition of the M2 protein, a proton-selective ion channel essential for the viral replication process. acs.orgnih.gov By blocking this channel, the drugs prevent the uncoating of the virus within the host cell, thereby halting its life cycle. pensoft.net The effectiveness of these compounds is specific to Influenza A, as Influenza B virus lacks the M2 protein. acs.org

The success of early aminoadamantanes has fueled further research, leading to the synthesis of new derivatives with activity against a wide array of viruses. nih.gov Studies have explored the potential of adamantane compounds against:

Herpes Simplex Virus (HSV): Tromantadine is an adamantane derivative active against HSV-related skin infections. nih.govresearchgate.net

Poxviruses: Researchers have designed and synthesized adamantane-containing compounds that inhibit the replication of vaccinia, cowpox, and mousepox viruses, with some showing high potency. nih.gov

Human Immunodeficiency Virus (HIV): Some adamantane derivatives have shown borderline to moderate activity against HIV-1. nih.govnih.gov

Hepatitis C: The adamantane scaffold has been incorporated into molecules targeting the Hepatitis C virus. nih.gov

The development of viral resistance to existing adamantane drugs has prompted the synthesis of novel derivatives, such as those with modified piperidine (B6355638) skeletons, which have shown high potency against rimantadine-resistant Influenza A strains. rsc.org

Anticancer and Antiproliferative Activities of Adamantane Derivatives

The adamantane cage is a key structural component in several compounds investigated for their anticancer potential. nih.govnih.gov These derivatives have shown efficacy against a variety of human tumor cell lines, including leukemia, lung, prostate, breast, and ovarian cancers. nih.govacs.org

The mechanisms through which adamantane derivatives exert their antiproliferative effects are diverse. For example, the synthetic retinoid derivative CD437 is a potent inducer of apoptosis (programmed cell death) in several cancer types. nih.gov Other derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., Adaphostin) and IκB kinase. nih.govnih.gov

Several classes of adamantane-containing compounds have been synthesized and evaluated for their anticancer properties:

Adamantane Phenylalkylamines: Certain analogues have exhibited significant in vitro antiproliferative activity against multiple cancer cell lines and have been shown to induce apoptosis and activate caspase-3, a key executioner enzyme in the apoptotic pathway. acs.org

Adamantane-Indole-Urea/Thiourea (B124793) Derivatives: These compounds have shown moderate to prominent anti-proliferative activity against lung, liver, and breast cancer cells. Some derivatives were found to induce the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. rsc.org

Adamantane-containing Dihydropyrimidines: Synthesized via the Biginelli reaction, some of these derivatives have demonstrated high cytotoxic activity against human non-small cell lung cancer (NSCLC) cells, inducing apoptosis. One compound, in particular, showed better cytotoxicity than the established anticancer drug doxorubicin (B1662922) in the tested cell line. rsc.org

Adamantane-containing Thiazoles: Derivatives such as (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have displayed potent inhibitory activity against several human tumor cell lines. nih.gov

Table 2: Examples of Adamantane Derivatives with Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line(s) | Potential Mechanism of Action | Reference(s) |

| CD437 (Synthetic Retinoid) | Ovarian, Lung, Leukemia, Breast Cancer | Induction of apoptosis | nih.gov |

| Adaphostin | Leukemia, Non-small cell lung cancer, Prostate cancer | Tyrosine kinase inhibitor | nih.gov |

| Adamantane Phenylalkylamines | Pancreas, Prostate, Leukemia, Ovarian Cancer | Induction of apoptosis, Caspase-3 activation | acs.org |

| Adamantane-Dihydropyrimidines | A-549 Lung Cancer | Induction of apoptosis | rsc.org |

| Adamantane-Indole-Ureas | H460 Lung, HepG2 Liver, MCF-7 Breast Cancer | Induction of Nur77 expression, Apoptosis | rsc.org |

Influence on Lipid and Carbohydrate Metabolism

The adamantane scaffold is present in drugs that influence metabolic pathways, particularly those related to lipid and carbohydrate metabolism. Notably, vildagliptin (B1682220) and saxagliptin (B632) are adamantane-containing drugs used in the treatment of type 2 diabetes mellitus. mdpi.comnih.gov These drugs function as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose regulation.

Furthermore, this compound itself has been noted for its potential utility in monitoring reactions associated with metabolic disorders like diabetes, obesity, and hepatitis, and is suggested to have an effect on the metabolism of lipids and carbohydrates. biosynth.com This suggests a role for the compound in analytical methods or as a research tool in the study of metabolic processes. biosynth.com Research into adamantyl thiourea derivatives has also indicated they may contribute to anti-inflammatory and anticancer activities by reducing the expression of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. nih.gov

Applications in Drug Discovery and Development

The adamantane moiety has become a privileged structure in drug discovery and development, valued for its unique combination of properties. nih.govnih.gov Its cage-like, rigid structure and lipophilicity make it a desirable component for modifying existing drugs or designing new therapeutic agents. researchgate.netpensoft.net The introduction of an adamantane group can lead to significant improvements in a molecule's therapeutic index. pensoft.net

One key strategy in modern drug discovery is to move away from flat, two-dimensional molecules. The three-dimensional, bulky nature of adamantane provides an excellent scaffold to achieve this, allowing for a more precise spatial arrangement of functional groups to interact effectively with biological targets like enzyme active sites or receptor binding pockets. publish.csiro.au This has been successfully applied in developing drugs for a wide range of conditions, including viral diseases, neurological disorders, and metabolic diseases. nih.govpublish.csiro.au

The incorporation of an adamantane group into a drug candidate has a profound impact on its bioactivity and bioavailability, primarily through its physicochemical properties. nih.gov

Metabolic Stability: The rigid cage structure of adamantane can act as a shield, protecting adjacent chemical bonds and functional groups from being broken down by metabolic enzymes in the body. nih.gov This enhanced stability can prolong the drug's presence and action in the bloodstream. nih.gov

Improved Pharmacokinetics: By increasing lipophilicity and metabolic stability, the adamantane moiety can favorably alter a drug's pharmacokinetic profile. nih.gov Many adamantane-based drugs are excreted largely in their unmodified form, which reduces the likelihood of side effects arising from bioactive metabolites. nih.gov

Receptor Interaction: The defined and rigid geometry of the adamantane scaffold can serve as an anchor, fitting into hydrophobic pockets of target proteins or acting as a bulky blocker for ion channels, as seen with the M2 protein. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research on 1-(1-Adamantyl)pyridinium bromide has primarily focused on its synthesis and its role in supramolecular chemistry. Initial synthetic methods required harsh conditions, such as high temperatures and pressures over extended periods. chemicalbook.com A significant advancement has been the development of milder synthetic routes, utilizing catalysts like 3-hydroxypyridine (B118123) or 4-dimethylaminopyridine, which facilitate the quaternization of pyridine (B92270) with 1-bromoadamantane (B121549) under more accessible conditions. researchgate.netresearchgate.net

The most notable application to date is its use as a model guest molecule in host-guest chemistry. researchgate.net The adamantyl moiety's size, shape, and hydrophobicity make it an ideal guest for various molecular hosts, including cyclodextrins and cucurbit[n]urils, serving as a standard for studying non-covalent interactions and the assembly of supramolecular structures. nih.gov While general reviews acknowledge the broad utility of pyridinium (B92312) salts as ionic liquids, phase-transfer catalysts, and bioactive agents, specific research into these roles for the 1-(1-adamantyl) derivative is less developed. researchgate.netrsc.orgnih.gov

Unexplored Synthetic Pathways and Reactivity Opportunities

The conventional synthesis of this compound involves the SN1-type reaction between 1-bromoadamantane and pyridine. Future research could explore alternative, more versatile synthetic strategies.

Metal-Catalyzed Cross-Coupling: Inspired by methods like the Chan-Lam N-arylation used for other adamantane-containing amines, developing copper- or palladium-catalyzed methods could allow for the coupling of adamantylboronic acids or related organometallics with pyridine. researchgate.net This could offer a broader substrate scope and milder reaction conditions.

Functionalized Pyridine Derivatives: The vast majority of research has utilized unsubstituted pyridine. Unexplored opportunities lie in the adamantylation of pre-functionalized pyridines (e.g., those bearing ester, cyano, or other reactive groups). This would generate a library of novel adamantylpyridinium salts with tunable electronic and steric properties, expanding their utility.

Post-Quaternization Functionalization: The reactivity of the pyridinium ring in this compound itself is an area ripe for investigation. Exploring its susceptibility to nucleophilic addition, reduction, or cycloaddition reactions could unlock new chemical transformations where the adamantyl group acts as a bulky, directing spectator group.

Emerging Therapeutic Applications and Rational Drug Design

While this compound is currently sold for research purposes only and is not intended for therapeutic use, its structural components are prominent in medicinal chemistry. scbt.com The adamantane (B196018) cage is a well-known pharmacophore found in antiviral (Amantadine), and CNS-active drugs, valued for its ability to increase lipophilicity and facilitate passage across biological barriers like the blood-brain barrier. mdpi.comnih.gov Similarly, the pyridinium salt motif is present in numerous antimicrobial and anticancer agents. nih.govnih.gov

Future research could leverage the 1-(1-adamantyl)pyridinium structure as a foundational scaffold in rational drug design. researchgate.netrsc.org

Table 1: Potential Therapeutic Roles of the Adamantyl-Pyridinium Scaffold

| Therapeutic Area | Design Rationale | Related Compounds |

|---|---|---|

| Antiviral Agents | The adamantane moiety is a known M2 proton channel inhibitor in influenza viruses. The pyridinium could be modified to enhance binding or target other viral proteins. | Amantadine (B194251), Rimantadine nih.gov |

| Anticancer Agents | Adamantane derivatives can act as Tdp1 inhibitors, sensitizing cancer cells to drugs like topotecan. The pyridinium salt could improve solubility and cellular uptake. | Adamantane-triazole conjugates mdpi.com |

| CNS Disorders | The lipophilic adamantane can improve blood-brain barrier penetration. The pyridinium moiety could be designed to interact with specific neurological receptors. | Adamantane-based neuroprotective agents mdpi.com |

| Antimicrobial Agents | Quaternary ammonium (B1175870) salts, including pyridiniums, are known to disrupt bacterial cell membranes. The bulky adamantyl group could enhance this activity. | Cetylpyridinium chloride, Benzalkonium chloride nih.govnih.gov |

The strategy would involve using the core structure as a starting point, with systematic modifications to the pyridine ring or the introduction of linkers between the two moieties to optimize interactions with specific biological targets.

Integration of Advanced Spectroscopic and Computational Methodologies

Current characterization of this compound is largely limited to standard techniques like 1D NMR and IR spectroscopy. chemicalbook.comnih.gov Significant opportunities exist for a deeper structural and electronic understanding through advanced methodologies.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., NOESY) could provide definitive experimental evidence of through-space interactions and conformational preferences, especially when complexed with host molecules. Solid-state NMR would be invaluable for characterizing its structure in the solid phase and within crystalline materials.

X-ray Crystallography: While the crystal structure of related N-substituted pyridinium salts has been reported, a high-resolution crystal structure of this compound would provide precise bond lengths, angles, and packing information, crucial for validating computational models. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations, which have been applied extensively to other pyridinium salts, could be used to model the electronic structure, vibrational frequencies, and rotational energy barriers of the C-N bond in this compound. researchgate.netnih.gov Such studies could predict its reactivity and rationalize its behavior in host-guest systems.

Potential Role in Novel Chemical Technologies

Beyond its current use, the unique properties of this compound make it a candidate for several emerging technologies.

Ionic Liquids: The compound itself is a salt with a melting point of 245 °C, but it could serve as a precursor for a new class of adamantane-containing ionic liquids (ILs). chemicalbook.com By exchanging the bromide anion for others like bis(trifluoromethylsulfonyl)imide ([Tf2N]-) or hexafluorophosphate (B91526) ([PF6]-), it may be possible to create room-temperature ILs. The bulky adamantane group could impart unique properties such as high thermal stability and specific solvation characteristics, beneficial in synthesis, catalysis, and electrochemistry. rsc.orgmdpi.comnih.gov

Supramolecular Materials: Building on its established role as a guest molecule, this compound could be incorporated as a structural component in more complex materials. For example, it could be used to template the formation of metal-organic frameworks (MOFs) or to create stimuli-responsive hydrogels where host-guest interactions with the adamantyl group act as reversible cross-links.

Phase-Transfer Catalysis: Pyridinium salts are known phase-transfer catalysts. The high lipophilicity of the adamantyl group could make this compound an exceptionally effective catalyst for transporting anionic reactants from an aqueous phase to an organic phase, potentially enhancing reaction rates in biphasic systems.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Adamantyl)pyridinium bromide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via quaternization of pyridine with 1-bromoadamantane (CAS: 768-90-1) in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C) for 24–48 hours. A typical procedure involves:

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include the adamantyl protons (δ 1.6–2.2 ppm, multiplet) and pyridinium aromatic protons (δ 8.5–9.5 ppm).

- ¹³C NMR : Adamantyl carbons (δ 25–45 ppm) and pyridinium carbons (δ 120–150 ppm).

- Melting Point : Range 196–200°C (decomposition observed in chloride analogs) .

- Elemental Analysis : Confirm Br⁻ content via ion chromatography or X-ray fluorescence.

Q. How can solubility and purity be enhanced for this compound?

Methodological Answer:

- Solubility : Limited in water; dissolves in polar solvents (DMSO, DMF) or ionic liquids. Add co-solvents (e.g., 10% MeOH in CHCl₃) for kinetic stabilization.

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or repeated recrystallization from ethanol .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

- Store under anhydrous conditions (desiccator, P₂O₅) at 4°C.

- Avoid prolonged exposure to light (UV degradation) and humidity (hydrolysis of adamantyl group). Stability tested via TGA shows decomposition onset at ~220°C .

Advanced Research Questions

Q. How does the adamantyl group influence host-guest interactions with cyclodextrins?

Methodological Answer: The hydrophobic adamantyl moiety binds β-cyclodextrin (β-CD) cavities, forming inclusion complexes (1:1 stoichiometry).

- Experimental Design :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kₐ ~10³–10⁴ M⁻¹) in aqueous buffer (pH 7.4).

- NMR Titration : Monitor chemical shift changes in adamantyl protons upon β-CD addition .

- Applications : Drug delivery systems leveraging β-CD-adamantane supramolecular interactions.

Q. What strategies are used to evaluate biological activity, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

- Enzyme Inhibition Assays :

- Acetylcholinesterase (AChE) : Use Ellman’s method (λ = 412 nm) to monitor thiocholine production. IC₅₀ values for pyridinium analogs range 10–50 µM .

- Antimicrobial Testing :

- MIC Assays : Test against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth. Adamantyl derivatives show enhanced membrane penetration .

Q. Can this compound serve as a component in ionic liquids (ILs)?

Methodological Answer: Pyridinium bromides with bulky substituents (e.g., adamantyl) form low-melting ILs (<100°C) due to disrupted crystal lattice.

Q. How can computational modeling predict intermolecular interactions or toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。